5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are characterized by a fused imidazole and pyridine ring system, which contributes to their unique chemical properties and biological activities. The compound is often synthesized for research purposes and is studied for its potential as a therapeutic agent against various diseases.
The synthesis of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one typically involves several key steps:
The molecular structure of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for characterizing the structure of this compound .
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one can participate in various chemical reactions:
The mechanism of action of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one is primarily related to its interaction with specific biological targets:
The physical and chemical properties of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one include:
These properties are crucial for determining the compound's suitability for various applications in drug formulation .
The applications of 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one are diverse:
The core scaffold imidazo[4,5-b]pyridine is a bicyclic heteroaromatic system consisting of a pyridine ring fused with an imidazole ring. According to IUPAC conventions, fusion numbering prioritizes the pyridine ring (higher priority heterocycle), assigning locants: pyridine atoms numbered 1–6, imidazole atoms a–c. The fusion occurs between pyridine bonds 4–5 and imidazole bonds b–c, hence denoted [4,5-b] [9] [10]. The target compound 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one (CAS# 60282-59-9) derives its name from this parent system with three key modifications: (1) An amino group (-NH₂) at position 5; (2) A carbonyl group (=O) at position 7; (3) Tautomeric hydrogen at N1, with explicit indication of the 7-oxo group’s lactam form via "(4H)-one" [9] [10].
Isomeric variations arise from different fusion modes and substituent placements:
Table 1: Isomeric Variations of Functionalized Imidazo[4,5-b]pyridines
Compound Name | Substituent Position | Key Structural Feature | CAS/Reference |
---|---|---|---|
5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one | 5-NH₂, 7-O (lactam) | 7-Ketone fused system | 60282-59-9 [9] |
5-[(4-Fluorobenzyl)amino]-1H-imidazo[4,5-b]pyridin-2(3H)-one | 5-NHCH₂C₆H₄F-4, 2-O | 2-Ketone with arylalkylamino group | 951624-49-0 [3] |
Imidazo[4,5-f][1,10]phenanthroline | Extended fusion | Planar tetracyclic G-quadruplex binder | Bioorg. Chem 125:105851 [5] |
The 5-amino group serves as the primary site for electrophilic modifications. Its electron-donating character activates it for:
The lactam moiety (7-one) enables additional reactivity:
Table 2: Synthetic Routes to 5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one Derivatives
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
N5-Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | 5-(Alkylamino)-7(4H)-one | Bioisosteres for kinase inhibitors [6] |
N4-Alkylation | LDA, then R-Br, THF, −78°C | 1-Substituted-5-amino-4H-imidazo[4,5-b]pyridin-7-ones | Prodrug synthesis [6] |
Condensation | R-CHO, p-TsOH, toluene, reflux | 5-(Arylimino)-7(4H)-one | Intermediate for anticancer agents [7] |
Electronic and steric effects govern regioselectivity:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: